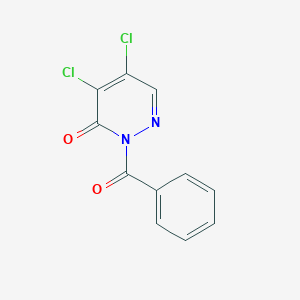
2-Benzoyl-4,5-dichloropyridazin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoyl-4,5-dichloropyridazin-3-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound belongs to the pyridazinone class of compounds and is commonly used in the synthesis of other organic compounds.
Mécanisme D'action
The mechanism of action of 2-Benzoyl-4,5-dichloropyridazin-3-one is not fully understood. However, it has been suggested that this compound may act as an inhibitor of certain enzymes or proteins that are involved in the development of various diseases. It has also been suggested that this compound may have antioxidant properties, which could contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
2-Benzoyl-4,5-dichloropyridazin-3-one has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, which could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Benzoyl-4,5-dichloropyridazin-3-one in lab experiments is its ease of synthesis. This compound can be synthesized using simple and readily available reagents, making it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. This compound has been found to exhibit cytotoxic effects at high concentrations, which could limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 2-Benzoyl-4,5-dichloropyridazin-3-one. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic effects. Finally, the synthesis of new derivatives of 2-Benzoyl-4,5-dichloropyridazin-3-one could lead to the discovery of compounds with even greater biological activity.
Méthodes De Synthèse
The synthesis of 2-Benzoyl-4,5-dichloropyridazin-3-one involves the reaction between 2,3-dichloro-5,6-dicyano-1,4-benzoquinone and benzoyl hydrazine. This reaction is carried out in the presence of a base such as potassium carbonate or sodium carbonate. The reaction yields 2-Benzoyl-4,5-dichloropyridazin-3-one as a yellow crystalline solid.
Applications De Recherche Scientifique
2-Benzoyl-4,5-dichloropyridazin-3-one has been extensively studied for its potential applications in various fields of research. It has been used as a precursor in the synthesis of other organic compounds such as pyridazinone derivatives, which have been found to exhibit potent biological activities. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Numéro CAS |
155164-66-2 |
|---|---|
Nom du produit |
2-Benzoyl-4,5-dichloropyridazin-3-one |
Formule moléculaire |
C11H6Cl2N2O2 |
Poids moléculaire |
269.08 g/mol |
Nom IUPAC |
2-benzoyl-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C11H6Cl2N2O2/c12-8-6-14-15(11(17)9(8)13)10(16)7-4-2-1-3-5-7/h1-6H |
Clé InChI |
LEZZYGSJVQZXAC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
SMILES canonique |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Autres numéros CAS |
155164-66-2 |
Synonymes |
2-benzoyl-4,5-dichloro-pyridazin-3-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



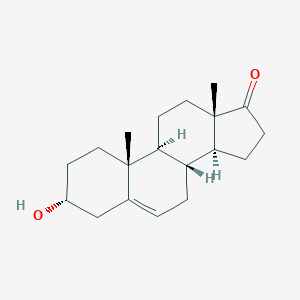

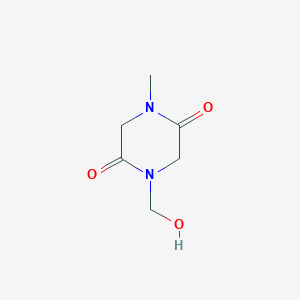
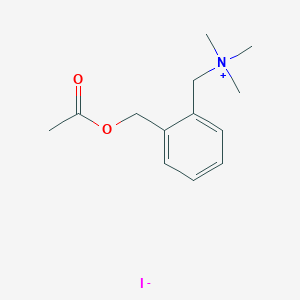
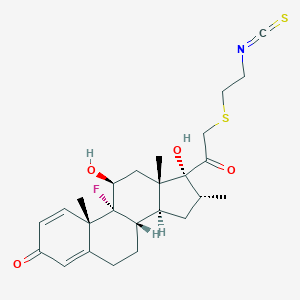
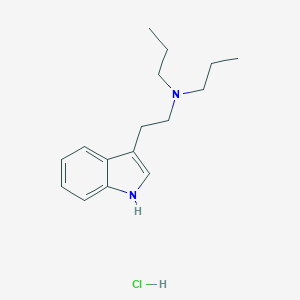

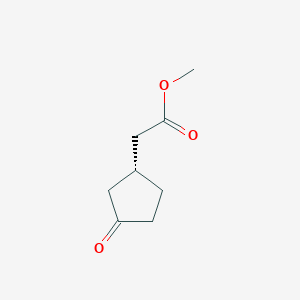
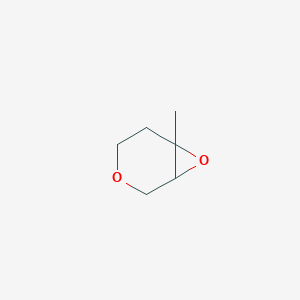
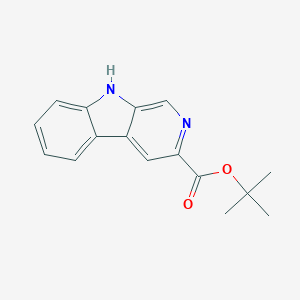
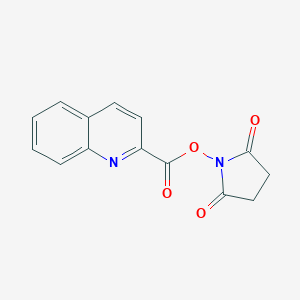
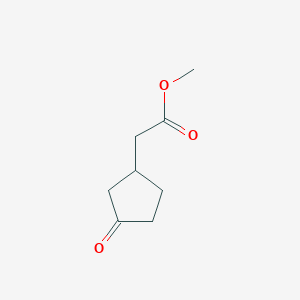
![acetamide, N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]-](/img/structure/B141802.png)
